Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
Description
The compound Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 3-chloro-4-ethoxyphenyl group and at position 4 with a thioacetate ester (isopropyl). The chloro and ethoxy substituents on the phenyl ring enhance lipophilicity and electronic interactions, while the thioether linkage and ester group influence metabolic stability and pharmacokinetics.
Properties
IUPAC Name |
propan-2-yl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-4-25-17-6-5-13(9-14(17)20)15-10-16-19(21-7-8-23(16)22-15)27-11-18(24)26-12(2)3/h5-10,12H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLDVLYZSFQAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3-chloro-4-ethoxyphenyl group and the thioacetate moiety through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting cancer cells. The compound has shown promising results in inhibiting the heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. By disrupting HSP90 function, the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various strains, including bacteria and fungi. Research indicates that derivatives containing the pyrazole structure exhibit significant inhibitory effects on microbial growth, suggesting potential uses in treating infections .
Analgesic Effects
Compounds similar to Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate have been evaluated for analgesic properties. Studies show that certain pyrazole derivatives can effectively alleviate pain in animal models, indicating their potential as non-opioid analgesics .
Pesticidal Activity
The thioacetate moiety may enhance the biological activity of the compound as a pesticide. Research has indicated that pyrazole-based compounds can be effective against various agricultural pests and pathogens. The compound's efficacy as a fungicide has been noted, with specific IC50 values reported against fungal species .
Herbicidal Properties
There is growing interest in the herbicidal applications of pyrazole derivatives. The structural characteristics of this compound suggest potential effectiveness in controlling weed species without harming crops.
Fluorescent Properties
Research into pyrazole derivatives has revealed interesting fluorescence characteristics. These properties could be harnessed for developing fluorescent probes or sensors in various applications, including biological imaging and environmental monitoring .
Synthesis of New Materials
The compound's unique structure allows for modifications that can lead to new materials with tailored properties. Its synthesis can be optimized to create polymeric materials or coatings with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Derivatives ()
Pyrazolo[1,5-a]pyrimidine derivatives, such as [18F]3 and [18F]4 , share a bicyclic core but differ in heteroatom placement (pyrimidine vs. pyrazine). Key findings:
- Substituent Effects : The ester group in [18F]3 and hydroxymethyl in [18F]4 improved tumor uptake compared to carboxyl-containing [18F]5 , highlighting the role of polar groups in pharmacokinetics .
- Biological Activity : Both [18F]3 and [18F]4 showed increasing tumor uptake over time, suggesting prolonged retention in target tissues .
Inference for Target Compound : The isopropyl ester in the target compound may enhance cell permeability and tumor targeting, similar to [18F]3 . However, the pyrazine core (vs. pyrimidine) could alter hydrogen-bonding patterns and binding affinity.
Thioacetate Esters with Heterocyclic Cores ()
Isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate () shares the thioacetate ester motif but features a triazole core. Key differences:
- Substituents : The thiophen-2-ylmethyl group vs. 3-chloro-4-ethoxyphenyl may lead to divergent solubility and target specificity.
Inference : The chloro and ethoxy groups in the target compound could improve binding to hydrophobic enzyme pockets (e.g., kinases) compared to thiophenyl derivatives.
TRK Kinase Inhibitors ()
Pyrazolo[1,5-a]pyrimidine-based TRK inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ) demonstrate the therapeutic relevance of this scaffold in oncology. Key features:
Cyclopenta-Fused Derivatives ()
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine ) exhibit:
- Structural Rigidity : The fused cyclopentane ring induces envelope conformations, affecting molecular recognition .
- Hydrogen Bonding : C-H⋯N interactions stabilize crystal packing, which may influence solubility .
Inference : The target compound’s pyrazine core may adopt a planar conformation, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).
Data Table: Structural and Functional Comparison
Biological Activity
Isopropyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, also known by its CAS number 1105240-44-5, is a compound with significant potential in various biological applications. Its structure comprises a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN4OS
- Molecular Weight : 342.81 g/mol
- Key Functional Groups :
- Pyrazole ring
- Thioether linkage
- Ethoxy substitution
Research indicates that compounds with pyrazole structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various microbial strains. For instance, compounds similar to this compound have been reported to possess significant antifungal and antibacterial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Several studies have demonstrated that pyrazolo derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a related pyrazolo compound exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Cholinesterase Inhibition : Some pyrazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of a series of pyrazole derivatives against various fungal pathogens. The compound demonstrated an IC50 of 16.77 µg/mL against A. solani, indicating strong potential as an antifungal agent .
- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : Research into cholinesterase inhibition revealed that this compound could serve as a lead for developing new treatments for Alzheimer's disease by selectively inhibiting BChE while exhibiting moderate effects on AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
